molecular formula C21H21FN2O2S2 B2668497 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide CAS No. 941875-38-3

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide

Cat. No.: B2668497
CAS No.: 941875-38-3
M. Wt: 416.53
InChI Key: OJSCJNYJVGKDPN-UHFFFAOYSA-N
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Description

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structural features, may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide typically involves multiple steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable nucleophile.

    Attachment of 4-Methoxyphenethyl Group: The final step involves the acylation of the thiazole derivative with 4-methoxyphenethylamine under appropriate conditions, such as using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can facilitate substitution reactions on the aromatic rings.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide may have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible development as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes, receptors, or ion channels. The presence of the 4-fluorobenzyl and 4-methoxyphenethyl groups may enhance its binding affinity and specificity towards certain molecular targets, potentially modulating biological pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(Benzylthio)thiazol-4-yl)-N-(phenethyl)acetamide
  • 2-(2-(Methylthio)thiazol-4-yl)-N-(phenethyl)acetamide
  • 2-(2-(Chlorobenzylthio)thiazol-4-yl)-N-(phenethyl)acetamide

Uniqueness

The unique combination of the 4-fluorobenzyl and 4-methoxyphenethyl groups in 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide may confer distinct pharmacological properties, such as improved potency, selectivity, or metabolic stability compared to similar compounds.

Properties

IUPAC Name

2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2S2/c1-26-19-8-4-15(5-9-19)10-11-23-20(25)12-18-14-28-21(24-18)27-13-16-2-6-17(22)7-3-16/h2-9,14H,10-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSCJNYJVGKDPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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